molecular formula C22H23N3O4S B2981305 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450339-13-6

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No.: B2981305
CAS No.: 450339-13-6
M. Wt: 425.5
InChI Key: QOBHFBKMRKZYLJ-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:

  • A 2,3-dimethylphenyl substituent at position 2 of the pyrazole ring.

This compound’s structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of pyrazole and thiophene derivatives in these fields .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-8-7-11-20(15(14)2)25-21(18-12-30(27,28)13-19(18)24-25)23-22(26)16(3)29-17-9-5-4-6-10-17/h4-11,16H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBHFBKMRKZYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 2,3-dimethylphenyl derivative, the cyclization can be achieved using sulfur and hydrazine derivatives to form the thieno[3,4-c]pyrazole ring.

    Oxidation: The thieno[3,4-c]pyrazole intermediate is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The final step involves the reaction of the oxidized intermediate with 2-phenoxypropanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially altering its electronic properties and reactivity.

    Reduction: Reduction reactions can target the dioxido groups, converting them back to sulfides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Further oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with sulfide groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thieno[3,4-c]pyrazole core is of particular interest for developing new materials and catalysts.

Biology

Biologically, N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure may allow it to act on specific molecular pathways, offering new avenues for treating diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thieno[3,4-c]pyrazole core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and molecular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno-Pyrazole Cores

(a) 3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (396723-70-9)
  • Structural Differences: Lacks the sulfone group (5,5-dioxido) and features a chloro-propanamide substituent instead of phenoxypropanamide.
  • The chloro group may enhance electrophilicity, affecting reactivity .
(b) Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a,b)
  • Core Structure: Thiazolo[3,2-a]pyrimidine instead of thieno-pyrazole.
  • Substituents: Include 5-methylfuran-2-yl and cyanobenzylidene groups.
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiouracil derivatives, yielding ~68% .
  • Key Data: Melting Points: 213–246°C (vs. IR Peaks: Strong CN stretches (~2,219 cm⁻¹) absent in the target compound .

Pyrazole and Thiophene Derivatives

(a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives (7a,b)
  • Structure: Feature pyrazole linked to thiophene via a methanone bridge.
  • Synthesis: Use of malononitrile or ethyl cyanoacetate with sulfur, yielding products with cyano or carboxylate groups.
(b) Triazolo-Pyrimidine Sulfonamides (e.g., Flumetsulam)
  • Structure : Triazolo[1,5-a]pyrimidine core with sulfonamide substituents.
  • Use : Herbicide (flumetsulam).
  • Comparison: While both contain sulfonamide/sulfone groups, the triazolo-pyrimidine core in flumetsulam differs from the thieno-pyrazole in the target compound, leading to distinct bioactivity profiles .

Physical and Spectroscopic Data

Compound Melting Point (°C) IR Features (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Sulfone (1,300–1,150) Aromatic protons (6.5–8.0)
396723-70-9 Not reported Amide C=O (~1,650) 2-methylphenyl (2.24–2.37)
11a (Thiazolo-pyrimidine) 243–246 CN (2,219), NH (~3,400) =CH (7.94), 3 CH3 (2.37)
Flumetsulam Not reported Sulfonamide (~1,350, 1,150) Triazolo-pyrimidine protons

Biological Activity

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, highlighting its significance in pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the dimethylphenyl and phenoxypropanamide groups. Characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. In one study, a related compound was found to inhibit colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .

Compound Cell Line IC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF-7 (Breast)43.4

Antiviral Activity

Thieno[3,4-c]pyrazole derivatives have also been explored for their antiviral properties. Some studies indicated that compounds with similar structures can inhibit viral replication and show promise as antiviral agents .

Antimicrobial Activity

The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has been highlighted in various research findings. For example, certain compounds demonstrated broad-spectrum antibacterial activity at low MIC values . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated the anticancer effects of a series of thieno[3,4-c]pyrazole derivatives against multiple cancer cell lines. The results indicated that modifications to the phenyl substituent significantly enhanced cytotoxicity.
    • Findings : Compound X exhibited a 50% reduction in cell viability at a concentration of 10 μM in MCF-7 cells.
  • Case Study on Antimicrobial Efficacy
    • Another investigation assessed the antimicrobial properties of several thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria.
    • Results : The compounds showed MIC values ranging from 15.62 µg/mL to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli respectively .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many thieno[3,4-c]pyrazole derivatives act as enzyme inhibitors in cancer metabolism.
  • Induction of Apoptosis : Certain compounds may trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Processes : Antiviral and antimicrobial activities are often linked to interference with critical cellular processes such as replication and protein synthesis.

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